![molecular formula C10H17BrSi B14356658 (7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane CAS No. 90426-17-8](/img/structure/B14356658.png)
(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane: is a specialized organosilicon compound It features a bicyclic heptene structure with a bromine atom and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromobicyclo[320]hept-6-en-6-yl)(trimethyl)silane typically involves the reaction of a bicyclo[32One common method involves the use of bromine (Br2) or N-bromosuccinimide (NBS) for the bromination step, and trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine for the silylation step .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The bicyclic structure can be subjected to oxidation or reduction reactions to modify the functional groups or the degree of saturation in the ring system.
Cross-Coupling Reactions: The trimethylsilyl group can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield alcohols or amines, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry:
Wirkmechanismus
The mechanism of action of (7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and trimethylsilyl groups. The bromine atom can act as a leaving group in substitution reactions, while the trimethylsilyl group can stabilize intermediates and facilitate the formation of new bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
(7-Chlorobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane: Similar structure but with a chlorine atom instead of bromine.
(7-Iodobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane: Similar structure but with an iodine atom instead of bromine.
(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(triethyl)silane: Similar structure but with a triethylsilyl group instead of trimethylsilyl.
Uniqueness: The uniqueness of (7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane lies in its specific combination of a bromine atom and a trimethylsilyl group, which provides distinct reactivity and stability compared to its analogs. This makes it particularly useful in certain synthetic applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
90426-17-8 |
|---|---|
Molekularformel |
C10H17BrSi |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
(7-bromo-6-bicyclo[3.2.0]hept-6-enyl)-trimethylsilane |
InChI |
InChI=1S/C10H17BrSi/c1-12(2,3)10-8-6-4-5-7(8)9(10)11/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
ZNPKNPPTQOTTFY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(C2C1CCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


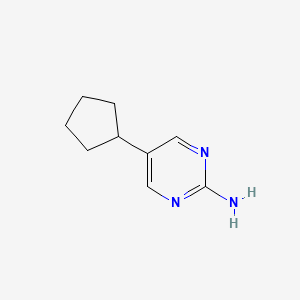

![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)

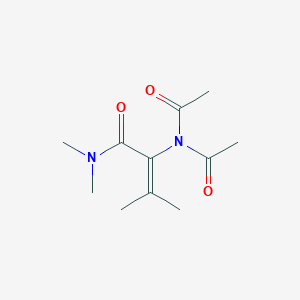

![1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane](/img/structure/B14356618.png)

![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)

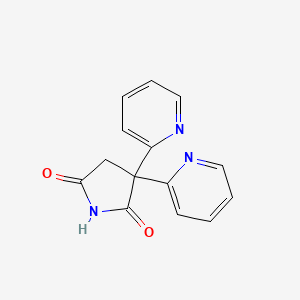
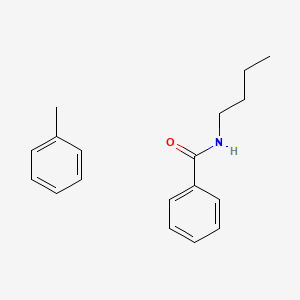
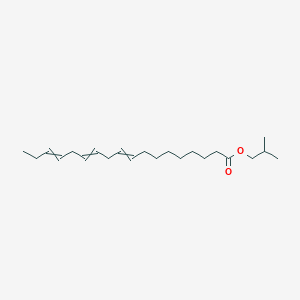
![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)
